Chromatographic Co-Elution and Elimination of Deuterium Isotope Effect
In reversed-phase liquid chromatography, fully 13C-labeled internal standards such as Triclosan-13C12 exhibit identical retention times to their unlabeled counterparts, unlike deuterated analogs which often display a measurable negative isotopic shift (earlier elution) due to the shorter C-D bond length and altered lipophilicity [1]. This co-elution is essential for robust correction of matrix-induced ionization suppression or enhancement, as the internal standard and analyte must experience identical electrospray conditions at the moment of ionization [1]. Published LC-MS/MS methods for triclosan quantification using 13C12-TCS report consistent peak alignment with native triclosan across various C18 stationary phases and mobile phase compositions .
| Evidence Dimension | Retention time shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | 0 min (co-elution) |
| Comparator Or Baseline | Triclosan-d3: negative shift of ~0.02–0.05 min typical for small molecules with 3–4 deuterium atoms; reported chromatographic differences for deuterated standards [1] |
| Quantified Difference | Triclosan-13C12 shows no measurable retention time shift; deuterated analogs show quantifiable shift |
| Conditions | Reversed-phase UPLC/LC, C18 column, gradient elution |
Why This Matters
Co-elution ensures that the internal standard and analyte experience the same matrix effects and ionization efficiency at any given moment, which is critical for accurate quantification, particularly in complex biological or environmental extracts.
- [1] Restek. Choosing an Internal Standard. 2015. View Source
